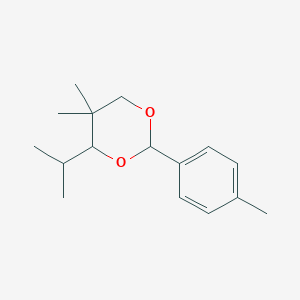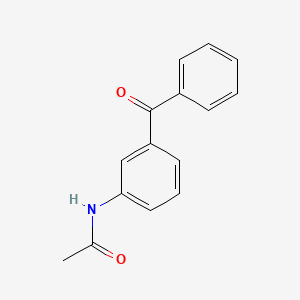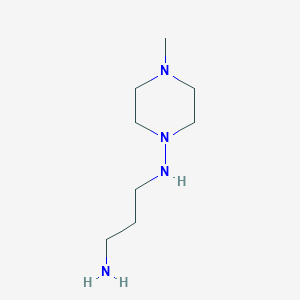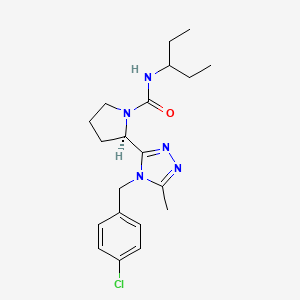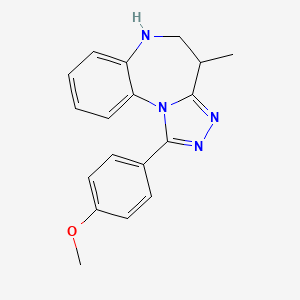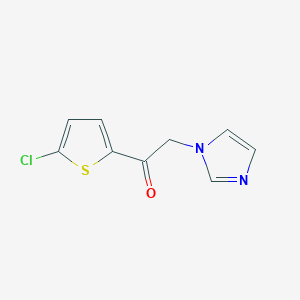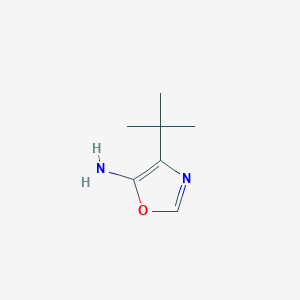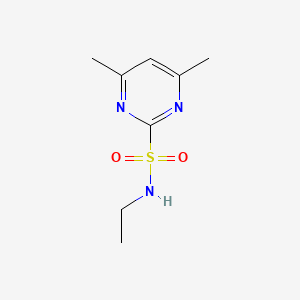
2-Methoxycyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclopentane ring substituted with a methoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxamide can be achieved through several methods:
Methylation of Cyclopentanol:
Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.
Industrial Production Methods: Industrial production typically involves the catalytic amidation of carboxylic acid substrates. This process can be either catalytic or non-catalytic, depending on the desired yield and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-Methoxycyclopentane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentyl methyl ether: Similar in structure but lacks the carboxamide group.
Cyclopentane-1-carboxamide: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness: 2-Methoxycyclopentane-1-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-methoxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZXHFFAJCEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

